molecular formula C17H21ClN2O4S2 B2737515 N-ethyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide CAS No. 864842-17-1

N-ethyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide

Cat. No.: B2737515
CAS No.: 864842-17-1
M. Wt: 416.94
InChI Key: GXOKZZXDFYGGQW-UHFFFAOYSA-N
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Description

N-ethyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide is a complex organic compound characterized by the presence of a sulfonamide group, a chlorophenyl group, and various other functional groups

Preparation Methods

The synthesis of N-ethyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide typically involves multiple steps. The process begins with the preparation of the chlorophenyl sulfonyl chloride, which is then reacted with N-ethyl-2,4-dimethylbenzenesulfonamide under controlled conditions to form the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially leading to the formation of different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development.

    Medicine: Its potential therapeutic properties are being explored, particularly in the treatment of certain diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-ethyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide exerts its effects involves interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may also play a role in binding to target molecules, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar compounds include other sulfonamide derivatives with different substituents on the phenyl ring or variations in the alkyl groups attached to the nitrogen atom

Properties

IUPAC Name

5-[(4-chlorophenyl)sulfonyl-methylamino]-N-ethyl-2,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O4S2/c1-5-19-25(21,22)17-11-16(12(2)10-13(17)3)20(4)26(23,24)15-8-6-14(18)7-9-15/h6-11,19H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOKZZXDFYGGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=C(C(=C1)N(C)S(=O)(=O)C2=CC=C(C=C2)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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